
2-(1-((5-クロロ-2-メトキシフェニル)スルホニル)ピロリジン-3-イル)-2H-1,2,3-トリアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in lab experiments.
作用機序
The mechanism of action of 2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole involves the inhibition of specific enzymes and proteins that are involved in the inflammatory and cancer pathways. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators, and also inhibit the activity of STAT3, a protein that is involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole has been shown to have significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators and cytokines, leading to a reduction in inflammation. It has also been shown to induce apoptosis in cancer cells, leading to a reduction in cancer cell proliferation.
実験室実験の利点と制限
The advantages of using 2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole in lab experiments include its potential as a new drug candidate for the treatment of inflammatory diseases and cancer. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
For the study of 2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole include further studies to determine its safety and efficacy as a new drug candidate, as well as studies to determine its potential application in other areas of medicinal chemistry. Additionally, studies to determine the optimal dosage and delivery method for this compound are needed.
合成法
The synthesis of 2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base, followed by the addition of sodium azide and copper (I) iodide to form the triazole ring. The final product is obtained through purification and isolation techniques.
科学的研究の応用
医薬品化学と創薬
この化合物の構造的特徴は、創薬のための有望な候補となっています。研究者は、特定の生物学的経路を標的とする新規薬剤を設計するための足場として、その可能性を調査しています。分子の異なる領域を修飾することにより、科学者は薬理学的な特性が向上した誘導体を生成することができます。 たとえば、トリアゾール環は他の官能基の生体等価体として役立つ可能性があり、選択的な酵素阻害剤または受容体モジュレーターの設計を可能にします .
抗がん剤
スルホニル基とトリアゾール部分の存在から、この化合物は抗がん剤として研究されています。研究者は、がん細胞に対する細胞毒性効果を研究し、標的療法の開発を目指しています。 クロロ基とメトキシ基の存在は、細胞成分との相互作用に影響を与え、細胞生存率とアポトーシス経路に影響を与える可能性があります .
光物理的性質
化合物の電子構造は、その光物理的挙動に寄与しています。調査は、その吸収スペクトルと発光スペクトル、蛍光量子収率、および励起状態のダイナミクスに焦点を当てています。 これらの特性を理解することは、有機発光ダイオード(OLED)やセンサーなどのオプトエレクトロニクスデバイスにおけるアプリケーションにとって不可欠です .
材料科学
ビルディングブロックとして、この化合物は機能性材料の合成に関与しています。研究者は、ポリマー、デンドリマー、またはナノ粒子への組み込みを検討しています。 自己組織化挙動を制御することにより、溶解度、導電率、機械的強度など、調整された特性を持つ材料を作成します .
配位化学
分子中の硫黄原子と窒素原子は、金属イオンの配位部位として作用することができます。科学者は、遷移金属、ランタノイド、またはアクチノイドとの錯形成挙動を調査しています。 これらの錯体は、触媒、発光、または磁性材料に用途を見出す可能性があります .
生体結合とイメージング
スルホニル基は、生体結合反応のハンドルを提供します。研究者は、特定の生体分子(タンパク質、核酸など)に対するタグまたはプローブで化合物を機能化しています。 これらの生体結合体は、イメージング研究(蛍光顕微鏡、陽電子放出断層撮影など)または標的薬物送達に使用できます .
要約すると、2-(1-((5-クロロ-2-メトキシフェニル)スルホニル)ピロリジン-3-イル)-2H-1,2,3-トリアゾールは、創薬から材料科学まで、さまざまな科学分野で有望です。 そのユニークな構造と多様な特性により、世界中の研究者にとって興味深い調査対象となっています . 特定のアプリケーションの詳細が必要な場合は、お気軽にお問い合わせください!
特性
IUPAC Name |
2-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3S/c1-21-12-3-2-10(14)8-13(12)22(19,20)17-7-4-11(9-17)18-15-5-6-16-18/h2-3,5-6,8,11H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBBMDKFQSVRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Methyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2457617.png)
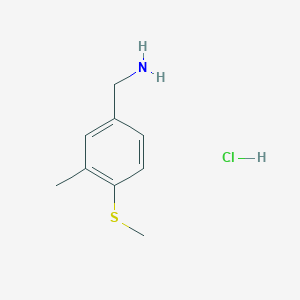
![N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2457620.png)
![3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propanoic acid hydrochloride](/img/structure/B2457621.png)

![2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2457624.png)
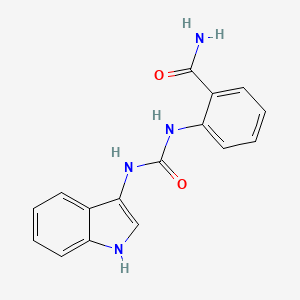
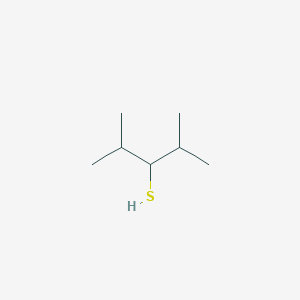
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2457628.png)
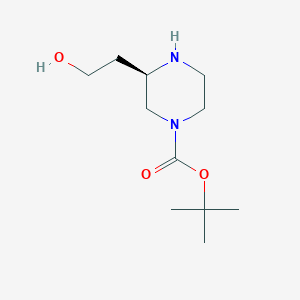
![2-[4-(Oxan-3-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2457634.png)
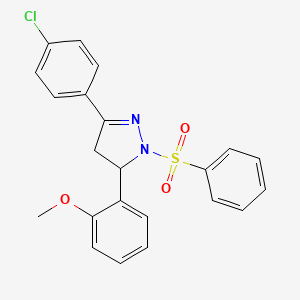
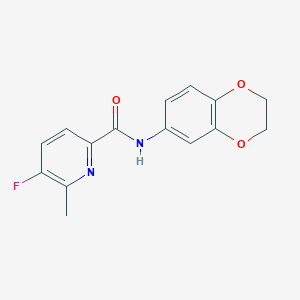
![6-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2457639.png)
